Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate and benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative These compounds are characterized by their complex molecular structures, which include hydroxymethyl and tert-butyl carbamate groups
Preparation Methods
The synthesis of these compounds typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl and tert-butyl carbamate groups. Reaction conditions may vary, but common reagents include protecting groups, reducing agents, and catalysts to facilitate the formation of the desired stereoisomers. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as building blocks for the development of biologically active compounds.
Medicine: They are investigated for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: They are used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In biological systems, they may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways that regulate physiological processes.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with hydroxymethyl and carbamate groups. What sets these compounds apart is their specific stereochemistry, which can influence their reactivity and biological activity. Examples of similar compounds include:
- Pyrrolidine-1-carboxylate derivatives
- Hydroxymethyl-substituted pyrrolidines
- Carbamate-protected amino acids
Properties
Molecular Formula |
C36H52N4O10 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1 |
InChI Key |
FBZXTPPPHBBUQW-FGYPTBLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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